molecular formula C6H4ClN3O2S B132296 1H-Benzotriazole-6-sulfonyl Chloride CAS No. 70938-45-3

1H-Benzotriazole-6-sulfonyl Chloride

Cat. No. B132296
CAS RN: 70938-45-3
M. Wt: 217.63 g/mol
InChI Key: PSPCOCCEHDQASL-UHFFFAOYSA-N
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Description

1H-Benzotriazole-6-sulfonyl Chloride is a compound that is related to a family of benzotriazole derivatives, which are known for their various applications in organic synthesis. While the specific compound 1H-Benzotriazole-6-sulfonyl Chloride is not directly mentioned in the provided papers, there are several related compounds that can give us insight into its potential characteristics and uses. For instance, benzotriazole derivatives are often used as intermediates in the synthesis of more complex molecules, as well as in the activation of carboxylic acids .

Synthesis Analysis

The synthesis of related benzotriazole compounds involves various methods, including the use of ionic liquids as catalysts for the synthesis of tetrahydropyridine , and the sequential Rh-catalyzed amidation and oxidation for the formation of 2-aryl-2H-benzotriazoles . Additionally, 1H-Benzotriazol-1-yl methanesulfonate has been used as a regioselective N-mesylating reagent, indicating the versatility of benzotriazole derivatives in selective functional group transformations .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. For example, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate features a benzothiazole moiety inclined to the 6-amidine group, with the entire assembly interconnected by hydrogen bonds into a three-dimensional network . This suggests that 1H-Benzotriazole-6-sulfonyl Chloride could also exhibit interesting structural characteristics conducive to forming bonds with other molecules.

Chemical Reactions Analysis

Benzotriazole derivatives participate in a variety of chemical reactions. Benzotriazol-1-yl-sulfonyl azide, for example, is used for diazotransfer and the preparation of azidoacylbenzotriazoles, which are useful for various acylations . Similarly, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . These reactions demonstrate the reactivity of the sulfonyl and benzotriazole groups, which is likely to be relevant for 1H-Benzotriazole-6-sulfonyl Chloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be inferred from their synthesis and reactions. For instance, the preparation of Benzothiazole-2-sulfonyl Chloride involves the use of sodium hypochlorite and low temperatures, suggesting that the sulfonyl chloride group is reactive and requires controlled conditions for handling . The solubility, stability, and reactivity of these compounds are important for their application in organic synthesis, as seen in the use of 1,3-disulfonic acid benzimidazolium chloride as a recyclable catalyst .

Scientific Research Applications

Synthesis of o-Sulfamidotriazobenzenes

1H-Benzotriazole derivatives, specifically 1,1'-sulfonylbis(benzotriazole), have been utilized in the synthesis of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. These compounds were achieved through reactions with secondary amines, showcasing the chemical's utility in creating sulfamides and benzotriazole derivatives under mild conditions (Katritzky et al., 2007).

Carbohydrates Alcohol Conversion

Another significant application involves the chloro-dehydroxylation of carbohydrates alcohol to yield chloride derivatives. The process employs benzotriazole-1-sulfonate, indicating its role in facilitating substitution reactions that lead to biologically active compounds or chiral synthones without the formation of side products (Azad & Saxena, 2013).

Diazotransfer and Azidoacylbenzotriazoles Preparation

Benzotriazol-1-yl-sulfonyl azide, a derivative of 1H-Benzotriazole-6-sulfonyl Chloride, has been identified as an efficient diazotransfer reagent. This compound facilitates the synthesis of N-(α-azidoacyl)benzotriazoles, which are crucial for various acylations, including amides, azido protected peptides, esters, ketones, and thioesters. This reagent offers a stable, crystalline, and easily available option for synthesizing a wide range of azides and diazo compounds (Katritzky et al., 2010).

Antimicrobial Agents Synthesis

Research on substituted benzotriazole derivatives has led to the development of novel N-substituted 2-(1H-Benzotriazol-1-yl)-acetohydrazide derivatives with significant antibacterial and antifungal activities. These compounds are synthesized from benzotriazole through a series of reactions involving ethyl chloroacetate and hydrazine hydrate, further reacting with different sulfonyl chlorides and benzoyl chlorides. This demonstrates the compound's potential in creating new antimicrobial agents (Patel, Garg, & Sen, 2012).

Coordination Chemistry

1H-Benzotriazole-6-sulfonyl Chloride derivatives have also found applications in coordination chemistry. For example, benzotriazole compounds have been utilized in capturing Dimroth azo/triazole intermediates by complexation to iridium, showcasing their relevance in the study of metal-organic frameworks and coordination compounds (Bohle, Chua, & Perepichka, 2013).

Safety And Hazards

1H-Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation .

Future Directions

1H-Benzotriazole is a relevant micropollutant, even in low concentrations, the substance has adverse effects on aquatic ecosystems and drinking water quality . A round table was launched at the end of 2020 to develop mitigation measures .

properties

IUPAC Name

2H-benzotriazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPCOCCEHDQASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569305
Record name 2H-Benzotriazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole-6-sulfonyl Chloride

CAS RN

70938-45-3
Record name 2H-Benzotriazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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